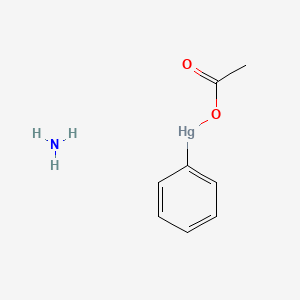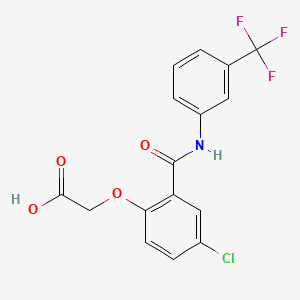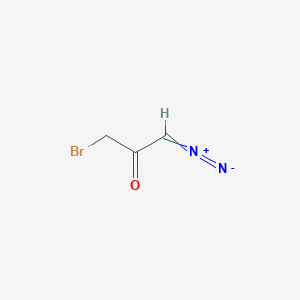![molecular formula C15H6O5 B14682922 4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione CAS No. 27797-18-8](/img/structure/B14682922.png)
4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione is a complex organic compound with a unique structure that combines elements of cyclopentane, naphthalene, and furan
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione typically involves multi-step organic reactions. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans, which undergoes photocyclization of the hexatriene system followed by aromatization of the benzene ring through the elimination of a water molecule . Another approach involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .
Industrial Production Methods
Industrial production methods for this compound are less documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce simpler hydrocarbon structures.
Aplicaciones Científicas De Investigación
4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[1,2-c]furan-1,3-dione: Shares a similar core structure but lacks the epoxy and cyclopentane elements.
Naphtho[2,3-b]furans: Another class of compounds with a similar furan-naphthalene structure but different substitution patterns.
Uniqueness
4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione is unique due to its epoxy and cyclopentane moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
27797-18-8 |
|---|---|
Fórmula molecular |
C15H6O5 |
Peso molecular |
266.20 g/mol |
Nombre IUPAC |
14,17-dioxapentacyclo[9.5.1.01,9.03,7.012,16]heptadeca-2,4,7,9,12(16)-pentaene-6,13,15-trione |
InChI |
InChI=1S/C15H6O5/c16-9-2-1-6-5-15-7(3-8(6)9)4-10(20-15)11-12(15)14(18)19-13(11)17/h1-5,10H |
Clave InChI |
NNRKWIWZSDAVIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C2=CC3=CC4C5=C(C3(O4)C=C21)C(=O)OC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)


![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)

![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
![2-[(Butylsulfanyl)methylidene]cyclohexan-1-one](/img/structure/B14682883.png)

![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)


propanedioate](/img/structure/B14682914.png)
